5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine
CAS No.: 1416336-77-0
Cat. No.: VC3007657
Molecular Formula: C13H13BrN2O
Molecular Weight: 293.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1416336-77-0 |
---|---|
Molecular Formula | C13H13BrN2O |
Molecular Weight | 293.16 g/mol |
IUPAC Name | 4-bromo-2-N-(4-methoxyphenyl)benzene-1,2-diamine |
Standard InChI | InChI=1S/C13H13BrN2O/c1-17-11-5-3-10(4-6-11)16-13-8-9(14)2-7-12(13)15/h2-8,16H,15H2,1H3 |
Standard InChI Key | JKADIKYBKLUKJW-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)N |
Canonical SMILES | COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)N |
Introduction
Chemical Structure and Properties
Molecular Structure
5-Bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine features a benzene ring scaffold with two amine groups at positions 1 and 2, creating the diamine functionality. The compound is characterized by two key substituents: a bromine atom at the 5-position of the benzene ring and a 4-methoxyphenyl group attached to one of the amine nitrogens (specifically the N1 position). The 4-methoxyphenyl group consists of a benzene ring with a methoxy (-OCH3) group at the para position, which introduces additional electronic effects and potential interaction sites within the molecule.
The presence of the bromine atom, which is electron-withdrawing, influences the electronic distribution within the molecule, potentially enhancing reactivity toward nucleophilic substitutions at specific positions. Meanwhile, the methoxy group on the attached phenyl ring introduces electron-donating properties through resonance effects, creating an interesting electronic interplay within the molecular structure.
Physical and Chemical Properties
Based on the structure and similar compounds, 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine is expected to appear as a crystalline solid at room temperature. The compound likely exhibits moderate solubility in organic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and ethyl acetate, while showing limited solubility in water due to its predominantly hydrophobic character.
The compound possesses several reactive functional groups that contribute to its chemical behavior. The primary amine group (NH2) at the 2-position serves as a nucleophilic center capable of participating in various reactions, including nucleophilic substitutions and condensations. The bromine at the 5-position provides a site for cross-coupling reactions, particularly palladium-catalyzed transformations such as Suzuki, Stille, and Buchwald-Hartwig reactions. The methoxy group on the attached phenyl ring further influences reactivity through electronic effects.
Synthesis Methods
Reaction Conditions and Methodologies
Table 1: Potential Synthetic Methods for 5-Bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine
Method | Reagents | Conditions | Expected Yield | Key Considerations |
---|---|---|---|---|
Buchwald-Hartwig Amination | 4-Bromobenzene-1,2-diamine, 4-Methoxyphenyl bromide, Pd2(dba)3, BINAP, NaOtBu | Toluene, 100-110°C, 12-24h | 65-75% | Selective N-arylation requires careful control of stoichiometry and reaction conditions |
Ullmann Coupling | 4-Bromobenzene-1,2-diamine, 4-Methoxyphenyl iodide, CuI, K2CO3, L-Proline | DMF, 80-90°C, 24-48h | 55-70% | Lower temperatures may improve selectivity but reduce reaction rate |
Reductive Amination | 4-Bromobenzene-1,2-diamine, 4-Methoxybenzaldehyde, NaBH4 or NaBH3CN | MeOH/THF, RT to 60°C, 6-12h | 60-80% | Careful pH control required to favor monoalkylation |
Chan-Lam Coupling | 4-Bromobenzene-1,2-diamine, 4-Methoxyphenylboronic acid, Cu(OAc)2, Et3N | DCM/DMF, RT to 40°C, 24-48h | 50-65% | Milder conditions but may require optimization for selectivity |
The synthesis methods presented in Table 1 require careful optimization to achieve selective monoarylation at the N1 position while preserving the bromine substituent and the second free amine group. Protection-deprotection strategies may be employed to enhance selectivity when direct methods yield mixed products.
Purification Techniques
Following synthesis, purification of 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine typically involves column chromatography on silica gel using appropriate solvent systems. Based on similar compounds, effective eluent systems might include ethyl acetate/hexanes mixtures or dichloromethane/methanol gradients . Recrystallization from ethanol/ethyl acetate mixtures may be employed for final purification to obtain the compound in high purity.
Structural Characterization
Mass Spectrometry
Mass spectrometric analysis of 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine would display a characteristic isotope pattern due to the presence of bromine (approximately equal intensities for M and M+2 peaks, reflecting the natural abundance of 79Br and 81Br isotopes). The molecular ion peak would correspond to the compound's molecular weight, and fragmentation patterns would likely include loss of the methoxy group and cleavage at the N-C bond connecting the 4-methoxyphenyl group.
Applications in Synthetic Chemistry
Precursor for Heterocyclic Compounds
5-Bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine represents a valuable synthetic intermediate, particularly for constructing various heterocyclic systems. Drawing parallels from similar diamine derivatives, this compound could serve as a precursor for synthesizing benzimidazoles, benzothiadiazoles, and related heterocyclic structures with specific substitution patterns.
For instance, reaction with thionyl chloride could potentially yield 5-bromo-N1-(4-methoxyphenyl)-2,1,3-benzothiadiazole derivatives, similar to the transformation of 4-bromobenzene-1,2-diamine to 5-bromo-2,1,3-benzothiadiazole as described in the search results . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired heterocyclic system.
Cross-Coupling Reactions
The bromine substituent at the 5-position enables various palladium-catalyzed cross-coupling reactions, allowing for further functionalization of the molecule. Suzuki-Miyaura, Stille, and Sonogashira couplings could be employed to introduce aryl, vinyl, or alkynyl groups at this position, creating more complex molecular architectures while preserving the diamine and 4-methoxyphenyl functionalities.
These transformations significantly expand the synthetic utility of 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine, positioning it as a versatile building block for accessing diverse molecular scaffolds of potential interest in medicinal chemistry and materials science.
Reaction Mechanisms
Condensation Reactions
5-Bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine can undergo condensation reactions with carbonyl compounds to form various heterocyclic systems. When reacted with aldehydes, for example, the formation of benzimidazole derivatives can occur through a mechanism involving initial nucleophilic attack by the free amino group at the 2-position on the carbonyl carbon, followed by cyclization and dehydration.
Table 2: Condensation Reactions with Aldehydes
Aldehyde | Reaction Conditions | Expected Product | Potential Yield |
---|---|---|---|
Benzaldehyde | Ethanol, p-TSA, 80°C, 1.5h | 5-Bromo-1-(4-methoxyphenyl)-2-phenyl-1H-benzimidazole | 70-75% |
4-Chlorobenzaldehyde | DMF, 100°C, microwave irradiation | 5-Bromo-2-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-benzimidazole | 65-80% |
2-Fluorobenzaldehyde | Ethanol/water, K2CO3, RT to 60°C | 5-Bromo-2-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H-benzimidazole | 60-70% |
4-Nitrobenzaldehyde | 1,4-dioxane, 100°C | 5-Bromo-1-(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-benzimidazole | 75-85% |
These condensation reactions typically proceed through initial imine formation, followed by intramolecular nucleophilic attack and oxidation to form the aromatic heterocyclic system. The presence of acid catalysts often accelerates the reaction, and elevated temperatures facilitate the dehydration step .
N-Alkylation and N-Acylation
The free amino group at the 2-position of 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine can participate in N-alkylation and N-acylation reactions. These transformations provide routes to more complex derivatives with potential applications in various fields.
N-Alkylation typically proceeds through nucleophilic substitution reactions with alkyl halides or through reductive amination with aldehydes or ketones. N-Acylation with acid chlorides or anhydrides yields the corresponding amide derivatives, which may serve as protected intermediates or final products with distinct biological properties.
Analytical Methods
Chromatographic Techniques
For analysis and quality control of 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine, various chromatographic methods may be employed. High-Performance Liquid Chromatography (HPLC) using reverse-phase columns (C18) with appropriate mobile phase systems (typically acetonitrile/water gradients with buffer additives) offers an effective approach for purity determination and quantitative analysis.
Thin-Layer Chromatography (TLC) serves as a useful technique for reaction monitoring and preliminary purity assessment. Based on similar compounds, effective TLC systems might include silica gel plates with developing solvents such as dichloromethane/methanol mixtures (9:1) or ethyl acetate/hexanes combinations .
Crystallographic Analysis
X-ray crystallography would provide definitive structural confirmation of 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine, revealing precise bond lengths, angles, and the three-dimensional arrangement of the molecule. This technique is particularly valuable for confirming the positions of the bromine substituent and the attachment of the 4-methoxyphenyl group to the specific nitrogen atom.
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